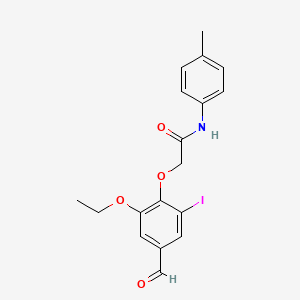

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide

Description

2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide is a halogenated acetamide derivative characterized by a phenoxy core substituted with ethoxy, formyl, and iodine groups at positions 2, 4, and 6, respectively. The acetamide moiety is linked to a 4-methylphenyl group. Its molecular formula is C₁₇H₁₆INO₄ (molecular weight: 449.22 g/mol), though conflicting data from suppliers suggest variations in purity (e.g., 95% purity noted in ) .

Properties

IUPAC Name |

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18INO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXDCTHJHMWUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the ethoxy group, formyl group, and iodine atom contributes to its unique reactivity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing phenoxyacetic acid structures have shown efficacy against various cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. These compounds have been observed to induce apoptosis in tumor cells, a critical mechanism for anticancer action .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The molecule may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent bonding. The formyl group can serve as a reactive site for interactions with nucleophilic residues in proteins.

- Halogen Bonding : The iodine atom may participate in halogen bonding, influencing molecular interactions and pathways within biological systems.

Case Studies

- Anticancer Activity Evaluation : A study evaluated various acetamide derivatives for their anticancer properties. Results indicated that certain structural modifications led to enhanced cytotoxic effects against cancer cell lines, suggesting that the structural features of compounds like this compound could be pivotal for their therapeutic potential .

- Binding Affinity Studies : Research into related compounds has demonstrated high binding affinities to sigma receptors, which are implicated in pain modulation and cancer progression. This suggests that similar compounds might also exhibit significant biological activity through receptor-mediated pathways .

Data Table: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Binding Affinity (Ki) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Not yet determined | Enzyme interaction, apoptosis induction |

| N-(2-morpholin-4-ylethyl)acetamide | High | 42 nM (σ1 receptor) | Receptor binding |

| 2-Ethoxy-4-formylphenoxyacetic acid | Significant | Not specified | Cytotoxicity through apoptosis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of acetamide derivatives with modifications on the phenoxy ring and the N-aryl group. Key analogues include:

Table 1: Structural Comparison of Analogues

Key Differences and Implications

Halogen Substitution (I vs. Br):

- The target compound’s iodine atom (van der Waals radius: 1.98 Å) may enhance intermolecular interactions (e.g., halogen bonding) compared to bromine (radius: 1.85 Å) in the bromo analogue . This could influence crystallinity or receptor binding in drug design.

Formyl Group Reactivity: The formyl group at position 4 in the phenoxy ring is a reactive handle for further derivatization (e.g., Schiff base formation). This contrasts with analogues lacking this group (e.g., N-(4-fluorophenyl) derivatives in ) .

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the structural integrity and purity of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(4-methylphenyl)acetamide?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the aromatic substitution pattern and acetamide linkage. Mass Spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like the formyl (C=O stretch ~1700 cm⁻¹) and ethoxy groups. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) assess purity .

Q. How can researchers design a synthetic route for this compound, considering its iodophenoxy and formyl substituents?

- Methodology : A multi-step synthesis is recommended. Start with iodination of a phenolic precursor using iodine monochloride (ICl) under controlled pH. Protect the formyl group during subsequent reactions (e.g., using acetal protection). Coupling the acetamide moiety via nucleophilic substitution (e.g., using N-(4-methylphenyl)amine with chloroacetate intermediates). Purify intermediates via recrystallization or column chromatography .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodology : Screen for antimicrobial activity using agar diffusion assays against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Assess enzyme inhibition (e.g., kinases) via fluorescence-based assays. Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate trials .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodology : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers. Pair with cheminformatics tools (e.g., ICReDD’s reaction path search) to predict optimal solvents (e.g., DMF for polar intermediates) and catalysts. Validate predictions experimentally via Design of Experiments (DoE) to minimize trial-and-error .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodology : Conduct meta-analysis of existing data to identify confounding variables (e.g., solvent choice affecting bioavailability). Replicate assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm mechanisms. Cross-validate with structural analogs to isolate structure-activity relationships .

Q. How can researchers elucidate the mechanism of iodine participation in its reactivity?

- Methodology : Isotopic labeling (e.g., ¹²⁵I) to track iodine in cross-coupling reactions. Use X-ray crystallography to study halogen bonding in crystal lattices. Perform kinetic isotope effect (KIE) studies to determine if iodine acts as a leaving group or stabilizes intermediates. Compare reactivity with non-iodinated analogs .

Q. What advanced spectroscopic techniques characterize its degradation products under physiological conditions?

- Methodology : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Use Liquid Chromatography Quadrupole Time-of-Flight (LC-QTOF) MS for high-resolution identification of degradation byproducts. Pair with tandem MS (MS/MS) to fragment and sequence unknown peaks. Validate stability via accelerated aging studies .

Experimental Design Considerations

Q. How to design a kinetic study for its hydrolysis in aqueous environments?

- Methodology : Prepare buffered solutions at varying pH (1–10). Monitor hydrolysis via UV-Vis spectroscopy at λ_max of the formyl group (~280 nm). Use pseudo-first-order kinetics by maintaining excess buffer. Calculate rate constants (k) and half-life (t₁/₂). Confirm hydrolyzed products via HPLC-MS .

Q. What in silico tools predict its pharmacokinetic properties?

- Methodology : Use SwissADME or ADMETLab to predict logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina. Validate predictions with in vitro Caco-2 assays for absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.